synthesis of 2-Bromo-5,6-dimethylnicotinonitrile experimental procedure
synthesis of 2-Bromo-5,6-dimethylnicotinonitrile experimental procedure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed experimental procedure for the synthesis of 2-Bromo-5,6-dimethylnicotinonitrile, a key building block in the development of novel pharmaceutical compounds. The described methodology is a multi-step synthesis commencing with the construction of a 2-aminonicotinonitrile precursor, followed by a Sandmeyer reaction to introduce the bromo substituent.
I. Synthetic Pathway Overview
The synthesis of 2-Bromo-5,6-dimethylnicotinonitrile is proposed to proceed via a three-step sequence:
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Step 1: Synthesis of 2-Amino-5,6-dimethylnicotinonitrile. This initial step involves a one-pot multicomponent reaction, a variation of the Gewald reaction, to construct the substituted pyridine ring.
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Step 2: Diazotization of 2-Amino-5,6-dimethylnicotinonitrile. The amino group of the precursor is converted into a diazonium salt, a versatile intermediate.
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Step 3: Sandmeyer Reaction. The final step involves the displacement of the diazonium group with a bromide ion using a copper(I) bromide catalyst to yield the target compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-5,6-dimethylnicotinonitrile
This procedure is adapted from established methods for the synthesis of 2-amino-3-cyanopyridine derivatives.[1][2][3][4]
Materials:
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3-Methyl-2-butanone
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Malononitrile
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Ammonium acetate
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Ethanol
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Elemental Sulfur (optional, for classical Gewald reaction)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (4.0 eq).
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Add ethanol as a solvent.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
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If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
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Purify the crude product by recrystallization from ethanol to yield 2-Amino-5,6-dimethylnicotinonitrile as a solid.
Step 2: Diazotization of 2-Amino-5,6-dimethylnicotinonitrile
This protocol is based on general procedures for the diazotization of aminopyridines.[5][6][7][8]
Materials:
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2-Amino-5,6-dimethylnicotinonitrile
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Hydrobromic acid (48%)
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Sodium nitrite
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Water
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Ice
Procedure:
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In a beaker, suspend 2-Amino-5,6-dimethylnicotinonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
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Slowly add the sodium nitrite solution dropwise to the cooled suspension of the aminonicotinonitrile, ensuring the temperature is maintained below 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution is used immediately in the next step.
Step 3: Sandmeyer Reaction for the Synthesis of 2-Bromo-5,6-dimethylnicotinonitrile
This procedure is adapted from established Sandmeyer bromination protocols.[9][10][11][12][13][14]
Materials:
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Freshly prepared diazonium salt solution from Step 2
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Copper(I) bromide (CuBr)
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Hydrobromic acid (48%)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C in an ice bath.
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Slowly and carefully add the cold diazonium salt solution from Step 2 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 2-Bromo-5,6-dimethylnicotinonitrile by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-Bromo-5,6-dimethylnicotinonitrile. The values are based on typical yields and molar ratios reported for analogous reactions in the literature.
| Step | Reactant | Molar Ratio (eq) | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 3-Methyl-2-butanone | 1.0 | Ammonium acetate | Ethanol | Reflux | 6-8 | 70-85 |
| Malononitrile | 1.0 | ||||||
| 2 | 2-Amino-5,6-dimethylnicotinonitrile | 1.0 | Sodium nitrite | 48% HBr(aq) | 0-5 | 0.5 | ~Quantitative (in situ) |
| 3 | Diazonium salt | 1.0 | Copper(I) bromide | 48% HBr(aq) | 0-60 | 2-3 | 60-75 |
IV. Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-Bromo-5,6-dimethylnicotinonitrile.
Caption: Synthetic workflow for 2-Bromo-5,6-dimethylnicotinonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. lscollege.ac.in [lscollege.ac.in]
